

An In-depth Technical Guide to Fmoc-Dha-OH: Chemical Properties and Stability

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Compound of Interest

Compound Name: *Fmoc-Dha-OH*

Cat. No.: *B3326540*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Dha-OH (N- α -(9-fluorenylmethoxycarbonyl)- α,β -dehydroalanine) is a non-proteinogenic amino acid that serves as a valuable building block in peptide synthesis and drug development. Its unique α,β -unsaturated bond introduces conformational constraints and a reactive site for Michael addition, making it a target for creating peptides with enhanced proteolytic stability, modified secondary structures, and for the introduction of various functionalities through bioconjugation. This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of **Fmoc-Dha-OH**, intended for professionals in the fields of peptide chemistry, medicinal chemistry, and drug discovery.

Chemical Properties

Fmoc-Dha-OH is a white to off-white solid. Its core chemical and physical properties are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₈ H ₁₅ NO ₄
Molecular Weight	309.32 g/mol [1][2]
CAS Number	261522-33-2[1][2]
Appearance	White to off-white solid[1]
Boiling Point	534.3 ± 42.0 °C at 760 mmHg[3]
Density	1.3 ± 0.1 g/cm ³ [3]
Solubility	Soluble in DMSO (100 mg/mL)[1]

Stability and Handling

Proper storage and handling of **Fmoc-Dha-OH** are crucial to maintain its integrity and reactivity for research applications.

Storage: For long-term storage, **Fmoc-Dha-OH** should be kept at 4°C and protected from light. [2] When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month, with protection from light being essential.[1] It is advisable to allow the compound to warm to room temperature in a desiccator before opening to prevent moisture absorption, which can compromise its stability.

Stability Profile: The stability of **Fmoc-Dha-OH** is influenced by its two key structural features: the base-labile Fmoc protecting group and the reactive dehydroalanine moiety.

- pH Stability:** The Fmoc group is notoriously unstable under basic conditions.[4] Standard Fmoc deprotection in solid-phase peptide synthesis (SPPS) is achieved using a solution of piperidine in a polar aprotic solvent like DMF.[4] Consequently, **Fmoc-Dha-OH** will readily decompose in the presence of strong bases. While stable under acidic conditions typically used for cleavage of side-chain protecting groups (e.g., trifluoroacetic acid), the dehydroalanine residue itself can be susceptible to hydration under strongly acidic aqueous conditions, leading to the formation of a pyruvoyl group.[5] Neutral to slightly basic conditions (pH 7-8) have been noted as necessary for some reactions involving dehydroalanine residues.[4]

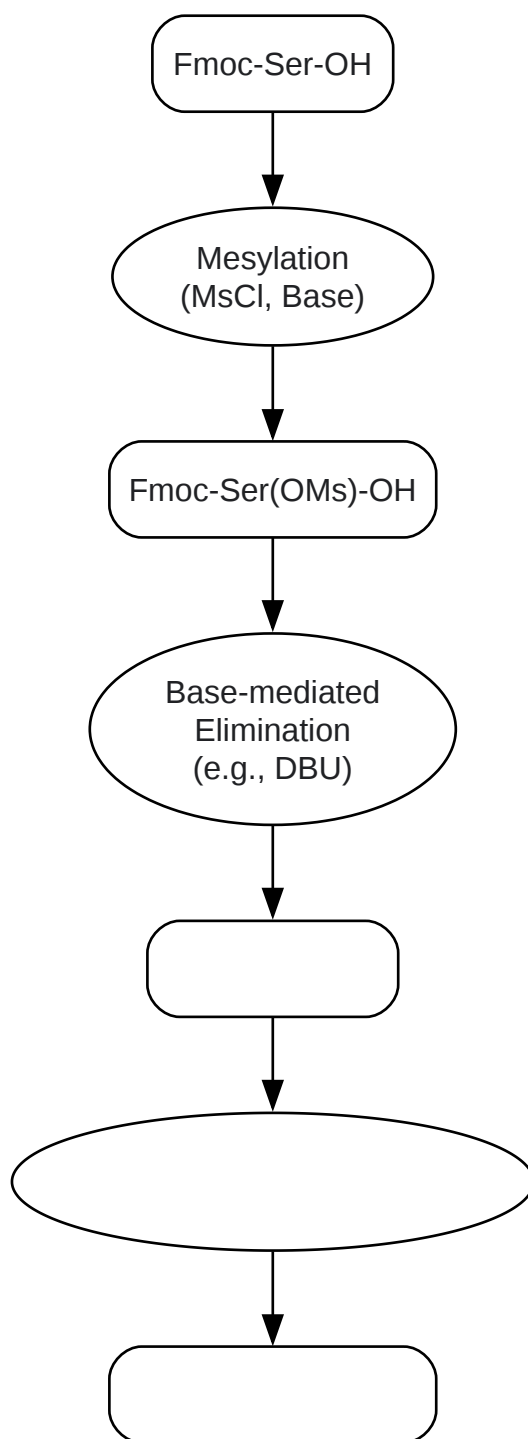
- **Thermal Stability:** While a specific decomposition temperature for **Fmoc-Dha-OH** is not readily available, high temperatures, particularly in solution, can promote degradation. It has been observed that thermal cleavage of the Fmoc group can occur at temperatures around 120°C in DMSO.
- **Reactivity with Nucleophiles:** The α,β -unsaturated carbonyl system in the dehydroalanine residue makes it an electrophile and susceptible to Michael addition by nucleophiles.^[5] This reactivity is a key feature for its use in bioconjugation. Thiols, such as the side chain of cysteine or glutathione, are particularly reactive towards dehydroalanine. This reaction is pH-dependent, with the rate increasing at higher pH values due to the increased concentration of the more nucleophilic thiolate anion.

Experimental Protocols

Synthesis of Fmoc-Dha-OH

A common laboratory-scale synthesis of **Fmoc-Dha-OH** involves the dehydration of an N-Fmoc-L-serine derivative. One reported method involves the formation of a mesylate from Fmoc-Ser-OH followed by a base-mediated elimination.

Diagram of the Synthesis Workflow:



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Caption: General workflow for the synthesis of **Fmoc-Dha-OH**.

Detailed Protocol:

- Mesylation of Fmoc-Ser-OH:
 - Dissolve Fmoc-Ser-OH in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0°C in an ice bath.
 - Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents).
 - Slowly add methanesulfonyl chloride (MsCl, 1.1 equivalents) dropwise to the stirred solution.
 - Allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude Fmoc-Ser(OMs)-OH.
- Base-mediated Elimination:
 - Dissolve the crude Fmoc-Ser(OMs)-OH in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
 - Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents).
 - Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
 - Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
- Purification:
 - The crude **Fmoc-Dha-OH** can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small percentage of acetic acid

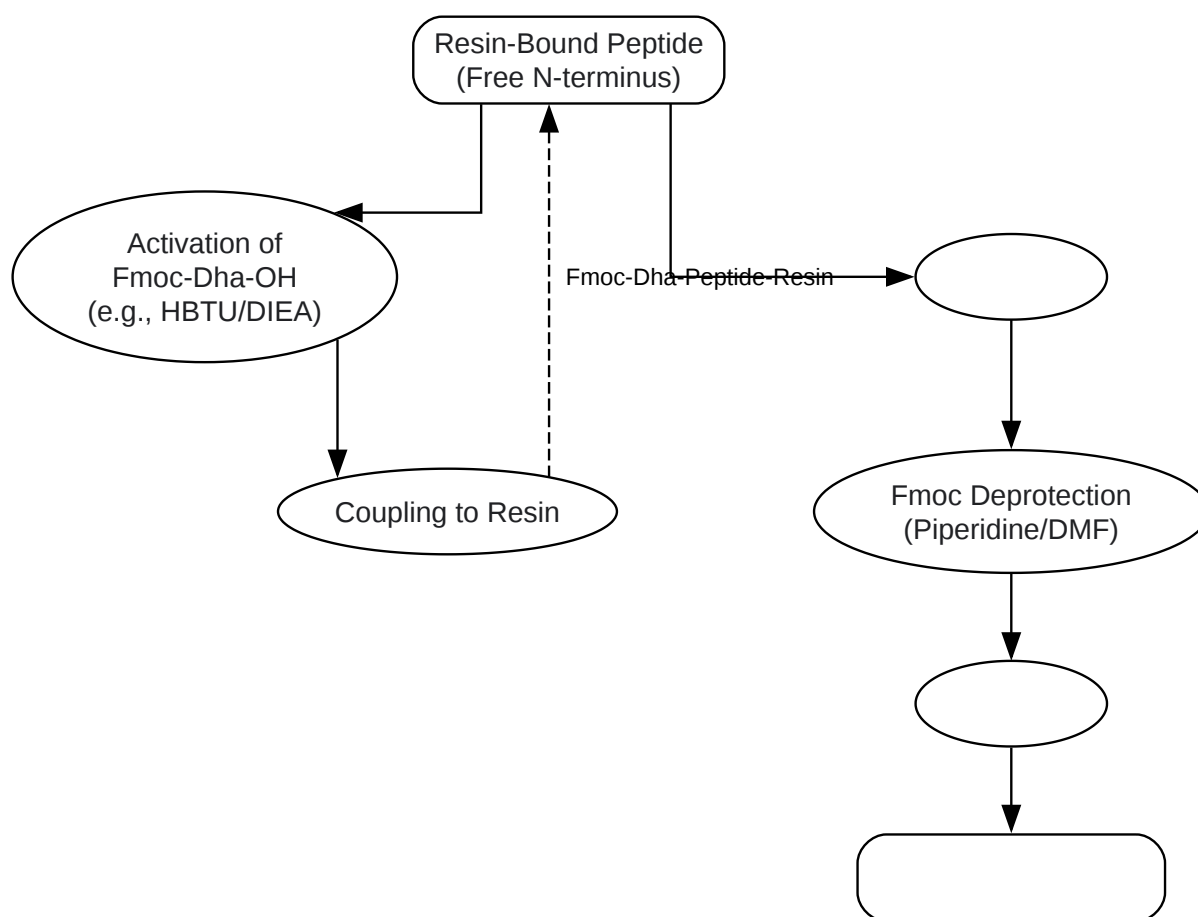
to ensure protonation of the carboxylic acid.

- Combine the fractions containing the pure product and evaporate the solvent to yield **Fmoc-Dha-OH** as a solid.

Incorporation of Fmoc-Dha-OH into Peptides via SPPS

Fmoc-Dha-OH can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols.

Diagram of the SPPS Cycle for **Fmoc-Dha-OH** Incorporation:



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Caption: Standard SPPS cycle for incorporating **Fmoc-Dha-OH**.

Detailed Protocol:

- **Resin Preparation:** Start with a resin-bound peptide chain with a free N-terminal amine.
- **Activation:** In a separate vessel, dissolve **Fmoc-Dha-OH** (3-5 equivalents relative to the resin loading) in a suitable solvent (e.g., DMF). Add a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and a base like DIEA (2 equivalents relative to the amino acid). Allow the activation to proceed for a few minutes.
- **Coupling:** Add the activated **Fmoc-Dha-OH** solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
- **Washing:** After the coupling reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- **Fmoc Deprotection:** Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the newly added dehydroalanine residue.
- **Washing:** Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling cycle.

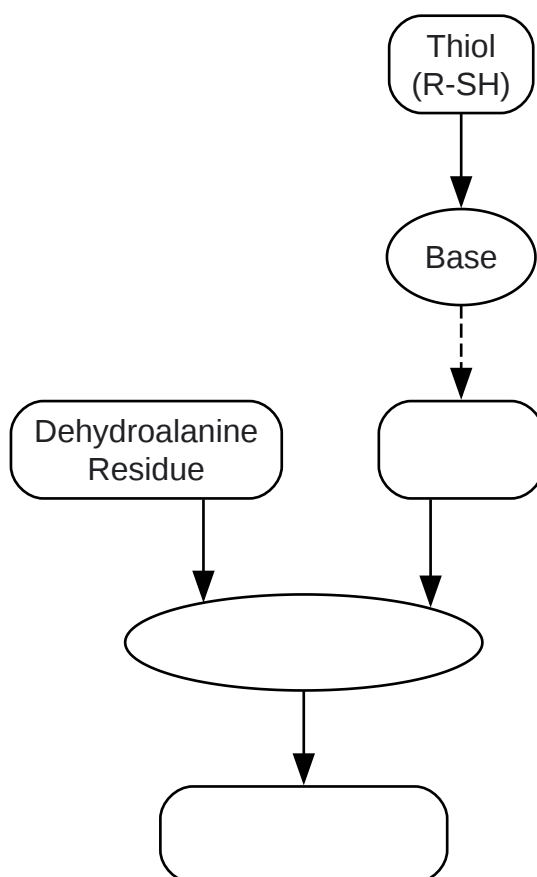
Reactivity and Applications

The electrophilic nature of the α,β -unsaturated system in dehydroalanine is a key feature that is exploited in various applications.

Michael Addition with Thiols

The reaction of dehydroalanine with thiols, such as the side chain of cysteine, is a powerful tool for creating thioether crosslinks in peptides and for conjugating molecules to peptides and proteins.

Diagram of Michael Addition of a Thiol to Dehydroalanine:



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Caption: Reaction pathway for the Michael addition of a thiol to a dehydroalanine residue.

This reaction can be used to:

- Form lanthionine and methyllanthionine bridges: These thioether crosslinks are found in a class of ribosomally synthesized and post-translationally modified peptides known as lantibiotics, which often exhibit potent antimicrobial activity.
- Site-specific bioconjugation: Dehydroalanine can be introduced into a peptide sequence as a "handle" for the specific attachment of drugs, imaging agents, or other molecules containing a thiol group. This allows for precise control over the location of conjugation.

Conclusion

Fmoc-Dha-OH is a versatile and valuable reagent for peptide chemists and drug development professionals. Its ability to introduce conformational constraints and a reactive handle for

bioconjugation makes it a powerful tool for designing novel peptides with tailored properties. A thorough understanding of its chemical properties, stability, and reactivity is essential for its successful application in the synthesis of complex peptide-based molecules. By following the appropriate handling, storage, and reaction protocols, researchers can effectively harness the potential of **Fmoc-Dha-OH** in their scientific endeavors.

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